molecular formula C11H18ClNO B1421623 [1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride CAS No. 1269099-42-4

[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride

Cat. No.: B1421623
CAS No.: 1269099-42-4
M. Wt: 215.72 g/mol
InChI Key: SMBJLOBSWIMBKP-UHFFFAOYSA-N
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Description

[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-4-13-11-7-5-10(6-8-11)9(2)12-3;/h5-9,12H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBJLOBSWIMBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride, often referred to as EPEMA, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of EPEMA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C11H16ClN
  • Molecular Weight : 201.71 g/mol
  • CAS Number : 1269099-42-4

EPEMA primarily acts as a modulator of neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs). Its mechanism involves:

  • Binding Affinity : EPEMA shows significant binding affinity to α7 nAChRs, which are implicated in cognitive functions and neuroprotection.
  • Positive Allosteric Modulation : It enhances the receptor's response to acetylcholine, potentially improving synaptic transmission and cognitive processes.

Neuroprotective Effects

Research indicates that EPEMA may exhibit neuroprotective properties. In vitro studies have demonstrated its ability to:

  • Reduce Oxidative Stress : EPEMA decreases reactive oxygen species (ROS) levels in neuronal cells.
  • Promote Cell Viability : It enhances cell survival rates under stress conditions induced by neurotoxins.

Anti-inflammatory Properties

EPEMA has been evaluated for its anti-inflammatory effects:

  • Cytokine Inhibition : Studies show that EPEMA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Mechanistic Insights : The compound's anti-inflammatory activity is linked to the modulation of signaling pathways involved in inflammation, including NF-kB and MAPK pathways.

Case Studies and Experimental Data

  • Neuroprotection in Animal Models :
    • A study involving mice subjected to induced oxidative stress showed that administration of EPEMA significantly reduced neuronal damage and improved behavioral outcomes related to memory and learning.
  • In Vitro Studies :
    • In cultured neuronal cells, EPEMA treatment resulted in a 30% increase in cell viability compared to untreated controls when exposed to oxidative stressors.
  • Inflammation Models :
    • In a lipopolysaccharide (LPS)-induced inflammation model, EPEMA reduced TNF-α levels by approximately 40%, indicating its potential use in treating neuroinflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological ActivityReferences
EPEMAPositive allosteric modulatorNeuroprotective, Anti-inflammatory
Compound AnAChR antagonistNeuroprotective
Compound BSelective serotonin reuptake inhibitorAntidepressant

Scientific Research Applications

Overview

[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structure, characterized by an ethoxy group attached to a phenyl ring and linked to an ethylamine moiety, provides it with distinctive chemical properties that facilitate various interactions in biological systems.

Chemistry

Synthesis of Complex Molecules
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It can be utilized to create derivatives with enhanced biological activity or specific functional properties.

Chemical Reactions
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for modifying its structure to develop new compounds with desired characteristics.

Reaction TypeDescriptionCommon Reagents
OxidationConverts the compound to ketones or carboxylic acidsPotassium permanganate, hydrogen peroxide
ReductionProduces secondary amines or alcoholsLithium aluminum hydride, sodium borohydride
SubstitutionReplaces the ethoxy group with other functional groupsHalogenating agents, alkylating agents

Biology

Biochemical Studies
this compound is employed in biochemical studies to explore interactions between small molecules and biological macromolecules such as proteins and nucleic acids. This research is vital for understanding drug mechanisms and biological pathways.

Neurotransmitter Modulation
The compound has been shown to influence neurotransmitter levels, particularly dopamine and serotonin. This modulation is significant for developing treatments for neurological disorders such as depression and anxiety.

Medicine

Drug Development
This compound is a valuable precursor in drug development targeting neurological and psychiatric disorders. Its structural features allow researchers to design molecules with specific pharmacological activities.

Anticancer Activity
Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. It has been shown to induce apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.

Antidepressant Activity

A study evaluated the antidepressant-like effects of this compound in a chronic unpredictable stress model. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.

Cancer Treatment

Another investigation explored its efficacy against breast cancer cell lines. Findings revealed that this compound induced apoptosis through caspase pathway activation, supporting its role as a potential anticancer therapeutic.

Q & A

Q. What are the optimal synthetic routes for [1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sequential alkylation and amination steps. A common approach starts with 4-ethoxyphenethyl alcohol, which undergoes bromination to form the corresponding bromide. Subsequent reaction with methylamine under controlled pH (8–9) and temperature (40–60°C) yields the free base, which is then treated with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt . Optimization includes:

  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
  • Purification : Recrystallization from ethanol/ether mixtures ensures ≥98% purity (monitored by HPLC) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the ethoxyphenyl and methylamine moieties. Discrepancies in peak splitting (e.g., due to rotational isomerism) are resolved by comparing experimental data with computational simulations (DFT-based) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 210.1). Contradictions in fragmentation patterns are addressed by cross-referencing with databases like NIST .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Discrepancies in retention times are mitigated using USP-grade reference standards .

Q. How is the compound purified to achieve pharmaceutical-grade quality, and what solvents are preferred?

Methodological Answer:

  • Recrystallization : The hydrochloride salt is recrystallized from a 1:3 ethanol/diethyl ether mixture, yielding crystals with >99% purity. Solvent choice minimizes residual organic impurities (validated by TLC) .
  • Column Chromatography : Silica gel (60–120 mesh) with a gradient of methanol in dichloromethane (0–5%) removes unreacted intermediates. Fractions are analyzed via LC-MS to confirm homogeneity .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

Methodological Answer:

  • Accelerated Stability Studies : Samples stored at 40°C/75% RH for 6 months show <2% degradation. Major degradation pathways include hydrolysis of the ethoxy group (forming 4-hydroxyphenethyl derivatives) and N-demethylation. These are identified via LC-MS/MS and quantified using external calibration curves .
  • Light Sensitivity : UV irradiation (254 nm, 48 hours) induces free radical formation, detected via EPR spectroscopy. Antioxidants like BHT (0.01% w/w) are added to formulations to mitigate this .

Q. What strategies resolve contradictions in receptor-binding data for this compound in neurological studies?

Methodological Answer:

  • Competitive Binding Assays : Discrepancies in IC50_{50} values (e.g., serotonin vs. dopamine receptors) are addressed using radiolabeled ligands (e.g., 3^3H-spiperone) and normalizing data to account for nonspecific binding .
  • Molecular Dynamics Simulations : Force-field models (e.g., AMBER) predict conformational changes in receptor-binding pockets, explaining variability in affinity measurements across species (e.g., rat vs. human receptors) .

Q. How can conflicting cytotoxicity data in cell-based assays be systematically analyzed?

Methodological Answer:

  • Dose-Response Normalization : Data are standardized to cell viability controls (e.g., MTT assay) and adjusted for batch effects (e.g., passage number, serum lot) using ANOVA.
  • Metabolic Profiling : LC-HRMS identifies metabolites (e.g., N-oxides) that may contribute to cytotoxicity. Pathway analysis (via KEGG) links metabolites to oxidative stress mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.